molecular formula C20H18N2O2S B12175080 N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

Cat. No.: B12175080
M. Wt: 350.4 g/mol
InChI Key: OCMHFVLFNJDGDG-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a benzylamino group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the condensation of thiophene-2-carboxylic acid with an appropriate amine, followed by the introduction of the benzylamino and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents.

    Benzylamino derivatives: Compounds with a benzylamino group attached to different core structures.

    Phenylethyl derivatives: Compounds featuring a phenylethyl group attached to various functional groups.

Uniqueness

N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O2S/c23-18(16-10-5-2-6-11-16)19(21-14-15-8-3-1-4-9-15)22-20(24)17-12-7-13-25-17/h1-13,19,21H,14H2,(H,22,24)

InChI Key

OCMHFVLFNJDGDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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